![molecular formula C12H13F3N2O2 B1312054 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid CAS No. 327971-41-5](/img/structure/B1312054.png)
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid
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Overview
Description
“1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid” is a chemical compound that has been studied in the field of neuroscience. It belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with N-methylpiperidine-3-carboxylic acid followed by N-methylation of the resulting carboxamide. Trifluoromethylpyridine (TFMP) and its intermediates are key structural ingredients for the development of many agrochemical and pharmaceutical compounds .Molecular Structure Analysis
The molecular formula of this compound is C12H13F3N2O2 . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Anticancer and Antiviral Agents
Piperidine derivatives, which include the core structure of our compound of interest, are utilized as anticancer and antiviral agents. They have shown promise in inhibiting the growth of cancer cells and viruses .
HIV Reverse Transcriptase Inhibitors
Some derivatives related to our compound have displayed significant antiviral activities as HIV reverse transcriptase inhibitors. These compounds have demonstrated IC 50 values indicating their potency .
Agricultural Chemical Synthesis
Trifluoromethylpyridines, closely related to our compound, are key intermediates in synthesizing agricultural chemicals like fluazifop. They can be obtained via simple one-step reactions and are crucial for plant protection .
Pharmaceutical Synthesis
The trifluoromethyl group-containing compounds are used in pharmaceutical synthesis. They contribute to creating intermediates that can lead to FDA-approved drugs .
Drug Discovery
The piperidine scaffold is versatile in drug discovery due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules. It also offers increased three-dimensional coverage due to the non-planarity of the ring .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target enzymes such as fatty-acid amide hydrolase 1 .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound
Biochemical Pathways
Similar compounds have been shown to inhibit collagen prolyl-4-hydroxylase, which plays a crucial role in collagen biosynthesis .
Future Directions
properties
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)9-3-4-10(16-6-9)17-5-1-2-8(7-17)11(18)19/h3-4,6,8H,1-2,5,7H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGUAQHPDVTBPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid |
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